N-(3,4-dichlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
CAS No.: 946382-67-8
Cat. No.: VC8454529
Molecular Formula: C21H18Cl2N4O2
Molecular Weight: 429.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946382-67-8 |
|---|---|
| Molecular Formula | C21H18Cl2N4O2 |
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H18Cl2N4O2/c1-12(2)20-25-26-21(29-20)18-9-13-5-3-4-6-17(13)27(18)11-19(28)24-14-7-8-15(22)16(23)10-14/h3-10,12H,11H2,1-2H3,(H,24,28) |
| Standard InChI Key | PRAGJWKOVBFOIA-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name reflects its intricate architecture:
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N-(3,4-Dichlorophenyl): A substituted aniline group with chlorine atoms at positions 3 and 4, known to enhance lipophilicity and receptor-binding affinity in medicinal compounds .
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2-{2-[5-(Propan-2-yl)-1,3,4-Oxadiazol-2-yl]-1H-Indol-1-yl}: A hybrid scaffold combining an indole moiety (a privileged structure in anticancer agents) with a 1,3,4-oxadiazole ring substituted with an isopropyl group. The oxadiazole ring contributes to metabolic stability and π-π stacking interactions .
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Acetamide linker: Bridges the dichlorophenyl and indole-oxadiazole units, potentially facilitating hydrogen bonding with biological targets .
Hypothetical Synthesis Pathway
While no published synthesis route exists for this compound, the following steps are proposed based on established methods for analogous 1,3,4-oxadiazoles and indole-acetamides :
Formation of 5-(Propan-2-yl)-1,3,4-oxadiazole-2-carbohydrazide
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Cyclization: React propan-2-yl carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide under reflux to form 5-(propan-2-yl)-1,3,4-oxadiazole-2-thiol .
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Oxidation: Treat the thiol intermediate with hydrogen peroxide to yield the corresponding carbohydrazide.
Indole Functionalization
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N-Alkylation: React indole with ethyl bromoacetate in the presence of a base to form 1-(ethoxycarbonylmethyl)indole.
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Hydrazide Formation: Hydrolyze the ester to the carboxylic acid, then convert to the hydrazide using hydrazine hydrate.
Coupling Reactions
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Oxadiazole-Indole Conjugation: Condense the oxadiazole carbohydrazide with the indole hydrazide using a coupling agent like EDCI/HOBt.
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Acetamide Formation: React the intermediate with 3,4-dichlorophenylamine in the presence of acetic anhydride to install the final acetamide group.
Predicted Physicochemical Properties
Using computational models and data from structural analogs :
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₁H₁₈Cl₂N₄O₂ | Moderate molecular weight (453.3 g/mol) suitable for oral bioavailability. |
| logP | ~4.2 (estimated) | Balanced lipophilicity for membrane permeability and solubility. |
| Hydrogen Bond Donors | 2 | Facilitates target engagement via H-bonding with enzymes or receptors. |
| Polar Surface Area | 78 Ų | Suggests moderate blood-brain barrier penetration potential. |
| Solubility (logS) | -3.1 (estimated) | May require formulation optimization for intravenous delivery. |
Structure-Activity Relationship (SAR) Considerations
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Oxadiazole Substituents: Bulky groups (e.g., isopropyl) at position 5 enhance target selectivity by reducing off-target interactions .
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Indole Position: 1-Substitution (as in this compound) improves metabolic stability compared to 3-substituted indoles .
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Chlorine Placement: 3,4-Dichloro substitution on the phenyl ring optimizes hydrophobic interactions with enzyme active sites .
Toxicity and Selectivity Profile
While no direct data exists, analogs suggest:
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Selectivity Index (SI): Oxadiazole derivatives like 4h exhibit SI >200 against A549 vs. L929 fibroblasts , indicating cancer cell specificity.
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Cytotoxicity Mechanisms: Mitochondrial membrane depolarization and caspase-3 activation are likely, based on structurally similar compounds .
Future Research Directions
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Synthetic Validation: Optimize the proposed route using microwave-assisted synthesis to reduce reaction times .
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In Vitro Screening: Prioritize testing against NSCLC (A549), glioblastoma (U87), and leukemia (HL-60) cell lines.
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Target Identification: Perform kinome-wide profiling and molecular dynamics simulations to identify primary targets.
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